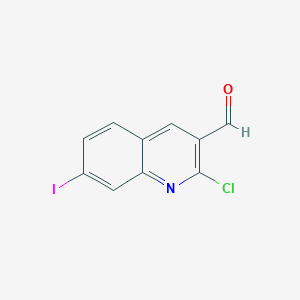

2-Chloro-7-iodoquinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

2-chloro-7-iodoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClINO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPSVMOGHANOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-7-iodoquinoline-3-carbaldehyde

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 2-chloro-7-iodoquinoline-3-carbaldehyde stands out as a highly versatile intermediate for drug discovery and development. The presence of three distinct, reactive functional groups—the nucleophilically displaceable chloro group, the electrophilic carbaldehyde, and the iodo-handle amenable to cross-coupling reactions—provides a tripartite platform for molecular elaboration. This guide presents an in-depth, mechanistically-grounded protocol for the synthesis of this key building block. We will elucidate the strategic application of the Vilsmeier-Haack reaction, beginning from the readily accessible precursor, 4-iodoaniline. This document is intended for researchers, medicinal chemists, and process development scientists, offering not just a procedural methodology, but also a deep understanding of the causality behind the experimental choices, ensuring a robust and reproducible synthesis.

Introduction

Quinoline, a bicyclic heteroaromatic compound, is a privileged structure in drug development, found in natural products and synthetic drugs with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline core is paramount to modulating its pharmacological profile. Specifically, 2-chloroquinoline-3-carbaldehydes are powerful and versatile synthetic intermediates.[3] The aldehyde group serves as a point for condensation, reductive amination, or oxidation, while the C2-chloro atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

The introduction of an iodine atom at the C7 position further enhances the synthetic utility of the scaffold, opening pathways for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental transformations in modern drug synthesis. This guide provides a comprehensive, field-proven methodology for the efficient synthesis of this compound, focusing on the Vilsmeier-Haack reaction—a classic yet powerful method for the formylation and cyclization of electron-rich aromatic systems.[4][5]

Overall Synthetic Strategy

The synthesis is designed as a two-step process, commencing with commercially available 4-iodoaniline. The strategy hinges on the Vilsmeier-Haack cyclization of an activated acetanilide precursor.

-

Precursor Synthesis: Acetylation of 4-iodoaniline to form N-(4-iodophenyl)acetamide. This step protects the amine and provides the necessary acetyl group for the subsequent cyclization.

-

Core Synthesis: Vilsmeier-Haack reaction on N-(4-iodophenyl)acetamide. This one-pot reaction accomplishes formylation, chlorination, and cyclization to yield the target molecule.

This approach is selected for its operational simplicity, high convergence, and reliance on cost-effective reagents.

Section 1: The Vilsmeier-Haack Reaction: Mechanistic Insights

The cornerstone of this synthesis is the Vilsmeier-Haack reaction, which transforms an activated aromatic compound into an aryl aldehyde.[6] The reaction proceeds via two primary stages: the formation of the electrophilic "Vilsmeier reagent" and its subsequent reaction with the nucleophilic aromatic substrate.[7]

Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF), a weak nucleophile, reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to generate a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][6] This is the active formylating species in the reaction.

Stage 2: Electrophilic Aromatic Substitution and Cyclization The N-(4-iodophenyl)acetamide substrate, while less activated than an aniline, is sufficiently electron-rich to attack the Vilsmeier reagent. The reaction proceeds through electrophilic substitution, followed by an intramolecular cyclization and subsequent dehydration and hydrolysis during workup to yield the final this compound. The chlorine atom at the C2 position and the formyl group at C3 are direct consequences of the structure of the Vilsmeier reagent and the cyclization mechanism.

Caption: Figure 1: Generalized Vilsmeier-Haack Cyclization Mechanism.

Section 2: Experimental Protocol: Synthesis of N-(4-iodophenyl)acetamide (Precursor)

This initial step involves the straightforward N-acetylation of 4-iodoaniline. The resulting acetamide is more stable and possesses the correct electronic properties for the subsequent cyclization.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Iodoaniline | C₆H₆IN | 219.02 | 10.0 g | 45.65 | 1.0 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 5.1 mL | 54.78 | 1.2 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | Solvent |

Step-by-Step Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodoaniline (10.0 g, 45.65 mmol).

-

Dissolution: Add glacial acetic acid (50 mL) and stir until the aniline is fully dissolved.

-

Reagent Addition: Slowly add acetic anhydride (5.1 mL, 54.78 mmol) to the solution at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup: Allow the mixture to cool to room temperature, then pour it slowly into 250 mL of ice-cold water with vigorous stirring.

-

Isolation: The white precipitate of N-(4-iodophenyl)acetamide will form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum.

-

Purity: The product is typically obtained in high purity (>95%) and can be used in the next step without further purification. Expected yield: 11.2 - 11.6 g (94-97%).

Section 3: Experimental Protocol: Synthesis of this compound

This is the core transformation, where the Vilsmeier-Haack reagent is generated in situ and reacted with the acetanilide precursor to construct the target quinoline ring system.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| N-(4-iodophenyl)acetamide | C₈H₈INO | 261.06 | 10.0 g | 38.30 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 14.3 mL | 153.2 | 4.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 30 mL | - | Solvent |

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow for Vilsmeier-Haack Synthesis.

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen or argon atmosphere.

-

Vilsmeier Reagent Formation: Place DMF (30 mL) in the flask and cool the flask in an ice-salt bath to 0-5 °C.

-

Critical Step - POCl₃ Addition: Add POCl₃ (14.3 mL, 153.2 mmol) dropwise via the dropping funnel to the cooled DMF. Causality: This addition is highly exothermic. Maintaining a low temperature (< 10 °C) is crucial to prevent uncontrolled side reactions and degradation of the Vilsmeier reagent. The rate of addition should be carefully controlled over 30-45 minutes.

-

Precursor Addition: Once the POCl₃ addition is complete, add the N-(4-iodophenyl)acetamide (10.0 g, 38.30 mmol) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-90 °C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

-

Workup: After completion, cool the reaction mixture to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice (approx. 400 g).

-

Critical Step - Quenching: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Causality: This step quenches the reactive POCl₃ and hydrolyzes the iminium intermediate to the final aldehyde product. This process is also highly exothermic and may release HCl gas; therefore, it must be performed in a well-ventilated fume hood.

-

Isolation: Stir the resulting slurry for 30-60 minutes until a precipitate forms. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude solid thoroughly with cold water followed by a cold sodium bicarbonate solution to neutralize any residual acid, and then again with water. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture to yield a pale yellow or off-white solid. Expected yield: 7.5 - 9.0 g (60-75%).

Section 4: Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The following table summarizes the expected characterization data based on analogous structures reported in the literature.[8][9]

| Analysis | Expected Result |

| Appearance | Pale yellow to off-white solid |

| Melting Point | Expected in the range of 180-200 °C (Varies with purity) |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.0-9.2 (s, 1H, H-4), δ ~8.8-9.0 (s, 1H, -CHO), δ ~8.0-8.2 (d, 1H, H-5), δ ~7.8-8.0 (d, 1H, H-6), δ ~7.6-7.8 (s, 1H, H-8) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~190 (-CHO), δ ~150-155 (C-2, C-8a), δ ~140-145 (C-4, C-7), δ ~125-135 (Aromatic CHs), δ ~95-100 (C-I) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1690 (C=O), ~1580 (C=C), ~780 (C-Cl) |

| Mass Spec (ESI+) | m/z = 317.9 [M+H]⁺, 319.9 [M+2+H]⁺ (Cl isotope pattern) |

Conclusion

This guide details a robust and reproducible two-step synthesis of this compound, a valuable and versatile building block for drug discovery. By leveraging the efficiency of the Vilsmeier-Haack reaction on a readily prepared acetanilide precursor, this protocol provides a reliable pathway to this trifunctionalized quinoline core. The mechanistic discussions and explanations for critical experimental parameters are intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of novel quinoline analogues. The strategic positioning of the chloro, iodo, and carbaldehyde groups makes the title compound an ideal starting point for the development of diverse chemical libraries aimed at identifying next-generation therapeutic agents.

References

-

Subashini, R., Khan, F. N., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. Available at: [Link]

-

Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-10. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. Available at: [Link]

-

Gaikwad, N. D., & Pawar, R. P. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 1-4. Available at: [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(5), 2636-2668. Available at: [Link]

-

Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. Available at: [Link]

-

Gaikwad, N. D., & Deore, V. J. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 1-4. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. Available at: [Link]

-

Atalay, M. A., & Avcı, D. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23. Available at: [Link]

- Google Patents. (n.d.). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives. Retrieved from Google Patents.

-

ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from ResearchGate. Available at: [Link]

-

MDPI. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from NCBI. Available at: [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. chemijournal.com [chemijournal.com]

- 9. dergi-fytronix.com [dergi-fytronix.com]

1H NMR and 13C NMR of 2-Chloro-7-iodoquinoline-3-carbaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-7-iodoquinoline-3-carbaldehyde

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and biological properties. This compound is a key synthetic intermediate, offering multiple reaction sites for diversification: the reactive chloro group at the 2-position, the aldehyde at the 3-position for condensations and other transformations, and the iodo group at the 7-position, which is amenable to cross-coupling reactions.[3][4]

For researchers and drug development professionals, unambiguous structural confirmation of such highly functionalized intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[5][6] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, explaining the causal relationships between the molecular structure and the observed spectral data.

Molecular Architecture and Electronic Landscape

To interpret the NMR spectra of this compound, one must first understand the electronic influence of each substituent on the quinoline core. The molecule's structure and standard numbering are shown below.

Caption: Molecular structure and atom numbering of this compound.

The key electronic factors at play are:

-

Pyridine Ring (N1-containing ring): The nitrogen atom is electronegative, withdrawing electron density from the ring, particularly from the α (C2, C8a) and γ (C4) positions.

-

2-Chloro Group: This group exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The inductive effect typically dominates, deshielding the attached carbon (C2).

-

3-Carbaldehyde Group: This is a powerful electron-withdrawing group through both induction (-I) and resonance (-R). It strongly deshields the ortho (C2, C4) and para (C4a, C6, C8) positions relative to its point of attachment.

-

7-Iodo Group: Halogens exhibit a dual electronic nature. The iodo group is inductively withdrawing (-I) but also weakly electron-donating via resonance (+R). Its large size and polarizability also introduce a "heavy atom effect," which significantly influences the chemical shift of the carbon it is attached to (C7).

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

Predicted Chemical Shifts and Multiplicities

The aromatic region of the ¹H NMR spectrum of quinolines typically appears between 7.0 and 9.0 ppm.[1] The aldehyde proton is expected at a much lower field, typically >9.5 ppm.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-CHO | 10.2 - 10.5 | Singlet (s) | N/A | Highly deshielded proton of the electron-withdrawing aldehyde group. No adjacent protons for coupling. |

| H4 | 8.8 - 9.1 | Singlet (s) | N/A | Strongly deshielded by the anisotropic effect of the C3-aldehyde, the adjacent electronegative nitrogen, and the C2-chloro group. No adjacent protons for coupling. |

| H8 | 8.2 - 8.4 | Doublet (d) | JH8-H6 ≈ 1.5-2.0 (meta) | Deshielded due to its peri-relationship to the C=N bond. Coupled only to H6 via a small meta-coupling. |

| H5 | 8.0 - 8.2 | Doublet (d) | JH5-H6 ≈ 8.5-9.0 (ortho) | Experiences ortho-coupling with H6. Its chemical shift is influenced by the C4a-C8a bridgehead and the distant iodo group. |

| H6 | 7.6 - 7.8 | Doublet of Doublets (dd) | JH6-H5 ≈ 8.5-9.0 (ortho)JH6-H8 ≈ 1.5-2.0 (meta) | Coupled to both H5 (ortho) and H8 (meta), resulting in a characteristic dd pattern. |

Causality of Spectral Features

-

H-CHO (δ ~10.3 ppm): The aldehyde proton is directly attached to a carbonyl carbon, placing it in a highly deshielded environment. Its singlet multiplicity is a clear indicator of the absence of vicinal protons.

-

H4 (δ ~8.9 ppm): This proton is arguably the most deshielded aromatic proton. Its proximity to the electron-withdrawing aldehyde and chloro groups, combined with the inherent electron deficiency of the C4 position in the quinoline ring, pushes its resonance significantly downfield. Its singlet nature is a key identifier.

-

Benzo-ring Protons (H5, H6, H8): This three-spin system gives rise to a characteristic pattern.

-

H8 is typically a doublet due to meta-coupling with H6 (⁴J). Its downfield shift relative to H5 and H6 is attributed to its position alpha to the ring junction and its spatial proximity to the nitrogen lone pair.

-

H5 appears as a doublet due to strong ortho-coupling with H6 (³J).

-

H6 is influenced by both neighbors, resulting in a doublet of doublets. It is coupled strongly to H5 (ortho) and weakly to H8 (meta). This distinct pattern is crucial for its assignment. The iodo group at C7 will have a modest influence on the shifts of the adjacent H6 and H8 protons.

-

¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectra show a single peak for each chemically unique carbon atom.[7] The chemical shifts are highly sensitive to the electronic environment, electronegativity of attached atoms, and hybridization.[7]

Predicted Chemical Shifts

The ten carbon signals of this compound are expected across a wide range, from approximately 95 ppm to 190 ppm.

| Carbon Assignment | Predicted δ (ppm) | Type | Rationale for Assignment |

| C=O | 188 - 192 | Aldehyde | The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom. |

| C2 | 151 - 154 | Quaternary (C-Cl) | Attached to electronegative nitrogen and chlorine, causing a significant downfield shift. |

| C8a | 148 - 150 | Quaternary | Bridgehead carbon alpha to nitrogen, resulting in a deshielded environment. |

| C4 | 140 - 143 | CH | Deshielded due to proximity to nitrogen and the electron-withdrawing aldehyde group. |

| C4a | 138 - 140 | Quaternary | Bridgehead carbon influenced by the fusion of the two rings and substituents. |

| C6 | 135 - 137 | CH | Aromatic CH carbon on the benzo-ring. |

| C5 | 130 - 132 | CH | Aromatic CH carbon on the benzo-ring. |

| C3 | 128 - 131 | Quaternary (C-CHO) | Attached to the electron-withdrawing aldehyde group. |

| C8 | 127 - 129 | CH | Aromatic CH carbon adjacent to the nitrogen-containing ring. |

| C7 | 95 - 100 | Quaternary (C-I) | The "heavy atom effect" of iodine causes significant shielding, shifting the C7 signal substantially upfield compared to other aromatic carbons. This is a key signature. |

Causality of Spectral Features

-

Carbonyl Carbon (C=O): As is characteristic, the sp²-hybridized carbon double-bonded to oxygen appears at the lowest field (~190 ppm).

-

Carbons of the Pyridine Moiety: C2, C4, and C8a are all significantly deshielded. C2 is directly bonded to both chlorine and nitrogen. C4 and C8a are strongly influenced by the electronegative nitrogen atom.

-

Carbons of the Benzene Moiety: The chemical shifts of C5, C6, and C8 are in the typical aromatic range. Their precise positions are modulated by the collective electronic effects of the substituents.

-

The C7 Signal - A Definitive Marker: The most striking feature in the ¹³C spectrum is the upfield shift of C7. While iodine is electronegative, its large electron cloud and spin-orbit coupling effects induce significant shielding on the directly attached carbon. This "heavy atom effect" is diagnostic and reliably places the C7 signal in the 95-100 ppm range, clearly distinguishing it from all other aromatic carbons.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. For unambiguous assignment, a combination of 1D and 2D NMR experiments is recommended.

Caption: Standard workflow for the complete NMR structural elucidation of a novel organic compound.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to include both the aromatic and aldehyde regions.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[7]

-

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between two proton signals indicates that they are spin-coupled. This is invaluable for confirming the H5-H6 and H6-H8 connectivities in the benzo-ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal of the atom it is directly bonded to. It provides a direct and unambiguous assignment for all protonated carbons (CH groups).

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For example, the aldehyde proton (H-CHO) should show a correlation to C3 and C4. The H4 proton should show correlations to C2, C3, and C4a. This experiment is essential for confidently assigning the non-protonated (quaternary) carbons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with information that, when correctly interpreted, provides definitive proof of its structure. The characteristic downfield shifts of the aldehyde proton and H4, the distinct coupling patterns of the H5/H6/H8 spin system, and the signature upfield shift of the iodine-bearing C7 in the ¹³C spectrum are all key identifiers. By employing a systematic approach grounded in the principles of substituent effects and leveraging both 1D and 2D NMR techniques, researchers can confidently verify the identity and purity of this versatile chemical building block, ensuring the integrity of their subsequent work in drug discovery and materials science.

References

- TSI Journals.

- MDPI.

- International Journal of Chemical Studies.

- ResearchGate.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- UNCW Institutional Repository.

- Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).

- NIH. 2-Chloro-7-methylquinoline-3-carbaldehyde.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- MDPI.

- ResearchGate. ¹³C NMR chemical shifts (δ, ppm)

- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- NIH. 2-Chlorobenzo[h]quinoline-3-carbaldehyde.

- chemconnections. ¹³C NMR Spectroscopy ¹H and ¹³C NMR compared.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. chemconnections.org [chemconnections.org]

Chemical properties of 2-Chloro-7-iodoquinoline-3-carbaldehyde

An In-Depth Technical Guide to 2-Chloro-7-iodoquinoline-3-carbaldehyde: Properties, Reactivity, and Applications

Introduction: A Versatile Scaffold in Modern Synthesis

This compound stands as a pivotal heterocyclic building block for researchers in medicinal chemistry and materials science. Its structure is distinguished by a quinoline core, a privileged scaffold known to impart a wide range of biological activities, from anticancer and antimalarial to anti-inflammatory and antibacterial.[1][2] What makes this particular molecule exceptionally valuable is its trifunctional nature. It possesses three distinct, orthogonally reactive sites: a nucleophilically displaceable chlorine atom at the C2 position, an aldehyde group at the C3 position ripe for condensation and derivatization, and an iodine atom at the C7 position, which is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This unique combination allows for a systematic and diverse elaboration of the quinoline core, making it a powerful precursor for the generation of compound libraries in drug discovery campaigns. This guide provides a detailed exploration of its chemical properties, synthetic pathways, and strategic applications.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are critical for its effective use in a research setting. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1621615-08-4 | [3] |

| Molecular Formula | C₁₀H₅ClINO | [3] |

| Molecular Weight | 317.51 g/mol | [3] |

| SMILES | O=CC1=CC2=CC=C(I)C=C2N=C1Cl | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis: The Vilsmeier-Haack Approach

The construction of the 2-chloroquinoline-3-carbaldehyde scaffold is most efficiently achieved via the Vilsmeier-Haack reaction.[2][4][5] This powerful one-pot method accomplishes formylation, chlorination, and cyclization of an appropriate acetanilide precursor. For the synthesis of the title compound, the starting material would be N-(3-iodophenyl)acetamide.

The causality behind this choice of reaction is its efficiency. The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile that drives the cyclization and installation of the chloro and aldehyde functionalities in a single operational sequence.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 7.0 eq) dropwise to the cooled DMF, maintaining the internal temperature below 10 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add N-(3-iodophenyl)acetamide (1.0 eq) portion-wise to the reaction mixture.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90 °C for 4-10 hours.[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield this compound as a solid.

Caption: Vilsmeier-Haack synthesis workflow.

Spectroscopic and Analytical Profile

While specific spectra for this exact compound are proprietary, its analytical profile can be reliably predicted based on its structure and data from closely related analogs.

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (CHO): A singlet appearing far downfield, typically in the range of δ 9.8-10.5 ppm. Aromatic Protons: Multiple signals in the aromatic region (δ 7.5-9.0 ppm). The proton at the C4 position is expected to be a sharp singlet around δ 8.5-9.0 ppm due to deshielding from the adjacent aldehyde and nitrogen atom. Protons on the benzo-fused ring will exhibit splitting patterns consistent with their substitution. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 185-195 ppm. C2 (C-Cl): A signal around δ 150-155 ppm. C7 (C-I): A signal significantly shifted upfield due to the heavy atom effect of iodine, likely in the δ 90-100 ppm range. Other aromatic carbons will appear between δ 120-150 ppm. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 318.5. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |

| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹. C-Cl Stretch: A band in the fingerprint region, typically 700-800 cm⁻¹. Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region. |

Chemical Reactivity: A Trifecta of Synthetic Handles

The synthetic power of this compound lies in the differential reactivity of its three functional groups, allowing for sequential and selective modifications.

Reactions at the Aldehyde Group (C3)

The aldehyde is a classic electrophile, readily participating in a variety of condensation and redox reactions.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.

-

Wittig Reaction: Conversion to an alkene upon reaction with a phosphorus ylide.

-

Oxidation: The aldehyde can be oxidized to the corresponding 2-chloro-7-iodoquinoline-3-carboxylic acid using mild oxidizing agents.[6]

-

Condensation: Forms Schiff bases (imines) upon reaction with primary amines, or can be used as a component in multicomponent reactions like the Ugi reaction.

Reactions at the Chloro Group (C2)

The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the intermediate Meisenheimer complex.

-

Amination: Displacement by various amines (aliphatic, aromatic) to yield 2-aminoquinoline derivatives.

-

Thiolation: Reaction with thiols or sodium sulfide provides 2-thioether or 2-mercaptoquinoline derivatives.[7]

-

Alkoxylation: Substitution with alkoxides (e.g., NaOMe) to form 2-alkoxyquinolines.

Reactions at the Iodo Group (C7)

The carbon-iodine bond is the ideal site for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal catalysis. This functionality is generally unreactive towards the conditions used to modify the C2 and C3 positions, demonstrating its orthogonal nature.

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce new aryl or alkyl groups.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to synthesize 7-alkynylquinolines.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines.

Caption: Key reaction pathways for derivatization.

Safety and Handling

As with any halogenated aromatic compound, proper safety protocols must be strictly followed.

-

Hazard Classification: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][8]

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

References

-

Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-15. [Link]

-

Patel, R. V., et al. (n.d.). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances. [Link]

-

Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]

-

Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]

-

Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC. [Link]

-

PubChem. (n.d.). 2,7-Dichloroquinoline-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

Pawar, S. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]

-

RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloropropane. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1621615-08-4|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. 2749759-48-4|2-Chloro-7-iodoquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Chloro-7-iodoquinoline-3-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Executive Summary

This technical guide provides a detailed exploration of the chemical reactivity inherent to the aldehyde functionality of 2-chloro-7-iodoquinoline-3-carbaldehyde. This trifunctional heterocyclic compound represents a strategic building block in modern medicinal chemistry, offering orthogonal reactive sites for sequential and controlled molecular elaboration. This document delineates the electronic factors governing the reactivity of the formyl group, presents detailed, field-tested protocols for its key transformations, and discusses the strategic implications for drug discovery. By synthesizing theoretical principles with practical, actionable methodologies, this guide aims to empower researchers to fully exploit the synthetic potential of this versatile intermediate.

The Strategic Value Proposition of this compound in Synthesis

The quinoline motif is a cornerstone of medicinal chemistry, featuring prominently in a wide array of therapeutic agents, including anticancer, antimalarial, and antibacterial drugs. The title compound, this compound, is a particularly valuable synthetic intermediate due to its three distinct and orthogonally reactive functional groups:

-

The Aldehyde (C3-Formyl Group): As the primary focus of this guide, this electrophilic center is a versatile handle for a multitude of nucleophilic addition and condensation reactions, enabling the construction of diverse side chains and new heterocyclic rings.

-

The Chlorine (C2-Chloro Group): This site is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of key pharmacophoric elements such as amines, ethers, and thioethers.

-

The Iodine (C7-Iodo Group): As a heavy halogen, this position is primed for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a powerful tool for installing aryl, heteroaryl, alkynyl, and other complex fragments.

The strategic disposition of these three groups allows for a highly controlled, stepwise synthetic approach to complex molecular architectures, making this scaffold a prized asset in library synthesis and lead optimization campaigns.

Synthesis of the Core Scaffold

The most reliable and widely adopted method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[1][2] This one-pot procedure involves the reaction of a substituted acetanilide with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide), which acts as both a formylating and cyclizing agent. For the target molecule, the synthesis commences with 3-iodoaniline.

Protocol 2.1: Synthesis of N-(3-iodophenyl)acetamide

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-iodoaniline (1.0 eq) in glacial acetic acid (approx. 3-4 mL per gram of aniline).

-

To this solution, add acetic anhydride (1.1 eq) dropwise. An exotherm may be observed.

-

Heat the reaction mixture to 80-90 °C and maintain for 1-2 hours, monitoring the disappearance of the starting aniline by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield N-(3-iodophenyl)acetamide, which is typically of sufficient purity for the next step.

Protocol 2.2: Synthesis of this compound

-

In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice-salt bath.

-

Add phosphorus oxychloride (POCl3, 4.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

-

Add N-(3-iodophenyl)acetamide (1.0 eq) portion-wise to the cold Vilsmeier reagent, maintaining the internal temperature below 10 °C.

-

Once the addition is complete, slowly warm the mixture to room temperature and then heat to 75-85 °C. Maintain this temperature for 12-16 hours. The reaction should be monitored by TLC for the consumption of the acetanilide.

-

Cool the reaction mixture to room temperature and pour it carefully and slowly onto a large volume of crushed ice with vigorous stirring. Caution: This is a highly exothermic quench and should be performed in a well-ventilated fume hood.

-

A precipitate will form. Continue stirring until all the ice has melted.

-

Collect the solid product by vacuum filtration, wash extensively with water, and then with a cold, dilute sodium bicarbonate solution until the washings are neutral.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethyl acetate or ethanol) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Analysis of Aldehyde Reactivity: Electronic and Steric Factors

The reactivity of the aldehyde group is dictated by the electronic environment of the quinoline ring. Several factors conspire to render the formyl carbon highly electrophilic:

-

Inherent Electron Deficiency of the Quinoline Ring: The nitrogen atom in the quinoline nucleus is electronegative and exerts a powerful electron-withdrawing effect (-I inductive and -M mesomeric), reducing electron density across the entire ring system.

-

Inductive and Mesomeric Withdrawal by Substituents:

-

The 2-chloro group is strongly electron-withdrawing via the inductive effect (-I).

-

The 3-carbaldehyde group itself is a deactivating group, pulling electron density from the ring through both induction (-I) and resonance (-M).

-

The 7-iodo group primarily exerts a weak electron-withdrawing inductive effect (-I). Its mesomeric effect is negligible in this context.

-

The cumulative result is a significant polarization of the carbonyl bond (C=O), creating a highly electron-deficient carbon atom (δ+). This pronounced electrophilicity makes the aldehyde exceptionally susceptible to attack by a broad range of nucleophiles, often allowing reactions to proceed under milder conditions than those required for less activated aromatic aldehydes.

Caption: Cumulative electron-withdrawing effects on the aldehyde group.

Key Transformations of the Aldehyde Group: Protocols and Mechanistic Rationale

The enhanced electrophilicity of the aldehyde facilitates numerous pivotal transformations in organic synthesis. The following protocols, established for the general 2-chloroquinoline-3-carbaldehyde scaffold, are presented as robust starting points for the 7-iodo derivative.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a premier method for synthesizing secondary and tertiary amines, which are ubiquitous in pharmaceuticals. The reaction proceeds through the in-situ formation of an imine, which is then reduced.[3]

Causality of Protocol Design:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice. It is a mild and selective reducing agent that readily reduces the intermediate iminium ion but is slow to reduce the starting aldehyde, thus preventing competitive side reactions. Its tolerance for slightly acidic conditions is also advantageous.

-

Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal as they do not interfere with the reaction intermediates.

-

Catalyst: A catalytic amount of acetic acid protonates the carbonyl, activating it for nucleophilic attack by the amine and facilitating the dehydration to the imine.

Representative Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under a nitrogen atmosphere.

-

Add the desired primary or secondary amine (1.1-1.2 eq) followed by glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Be mindful of potential gas evolution.

-

Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, extract the aqueous layer with DCM (2x), and combine the organic fractions.

-

Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the target amine.

Horner-Wadsworth-Emmons (HWE) Olefination: Accessing (E)-Alkenes

The HWE reaction is a superior alternative to the classical Wittig reaction for generating alkenes, particularly when (E)-stereoselectivity is desired and ease of purification is a priority. The reaction utilizes a phosphonate carbanion, and the resulting phosphate byproduct is water-soluble, simplifying workup.

Causality of Protocol Design:

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is required to deprotonate the phosphonate ester to form the reactive ylide.

-

Phosphonate Reagent: Stabilized phosphonates (e.g., triethyl phosphonoacetate) reliably produce the thermodynamically favored (E)-alkene.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent, as it is aprotic and effectively solvates the phosphonate anion.

Representative Protocol:

-

In a flame-dried, three-neck flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M).

-

Cool the suspension to 0 °C and add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete ylide formation.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product via column chromatography or recrystallization to yield the pure (E)-alkene.

Knoevenagel Condensation: Forming Electron-Deficient Alkenes

This condensation reaction between the aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is a highly efficient method for creating α,β-unsaturated systems that can serve as valuable Michael acceptors or precursors for further cyclizations.[3]

Causality of Protocol Design:

-

Catalyst: A weak organic base, such as piperidine or pyridine, is sufficient to catalyze the reaction. It deprotonates the active methylene compound without causing self-condensation of the highly reactive aldehyde.

-

Solvent: Protic solvents like ethanol or methanol are commonly used and often facilitate product precipitation.

-

Reaction Conditions: Gentle heating is typically sufficient to drive the reaction to completion, driven by the formation of a stable, conjugated product.

Representative Protocol:

-

To a solution of this compound (1.0 eq) in ethanol (0.5 M), add the active methylene compound (e.g., malononitrile, 1.05 eq).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the mixture to reflux (approx. 80 °C) for 1-3 hours. In many cases, the product will begin to precipitate from the reaction mixture.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

-

Dry the product under vacuum. The product is often of high purity without requiring further chromatographic purification.

Summary of Key Transformations

| Reaction Type | Typical Reagents | Product Type | Key Advantages & Rationale |

| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)3 | Substituted Amines | Mild, selective reduction; high functional group tolerance; direct route to key pharmacophores. |

| HWE Olefination | Phosphonate Ester, NaH | (E)-Alkenes | High (E)-stereoselectivity; water-soluble byproduct allows for simple purification. |

| Knoevenagel Condensation | Active Methylene Cmpd., Piperidine | α,β-Unsaturated Systems | High efficiency; mild conditions; creates versatile Michael acceptors for further synthesis. |

| Schiff Base Formation | Primary Amine, cat. Acid | Imines | Simple condensation; provides intermediates for reduction (see Red. Am.) or cyclization reactions.[3] |

Conclusion and Outlook

This compound stands as a testament to the power of strategic functionalization in synthetic intermediate design. The aldehyde group, activated by the cumulative electron-withdrawing effects of the quinoline core and its substituents, serves as a highly reliable and versatile reaction site. This guide provides a foundational framework and robust, adaptable protocols for its derivatization through reductive amination, olefination, and condensation reactions. The true strategic power of this molecule is realized when these aldehyde transformations are combined with subsequent or prior reactions at the 2-chloro and 7-iodo positions, enabling a rapid and modular approach to the synthesis of complex, high-value compounds for drug discovery and materials science. Future investigations will likely focus on developing asymmetric transformations of the aldehyde and integrating its reactions into automated, high-throughput synthesis platforms.

References

-

Abdel-Wahab, B. F., Khidre, R. E., & Aly, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(29), 16086-16123. Available at: [Link]

-

Abdel-Wahab, B. F., & Khidre, R. E. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 851297. Available at: [Link]

-

S. Mohana Roopan, F. Nawaz Khan, et al. (2009). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances. Available at: [Link]

-

Subashini, R., Roopan, S. M., Khan, F. N., & Ng, S. W. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. Available at: [Link]

-

G, Jones., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. Available at: [Link]

-

Gavali, R. K., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15. Available at: [Link]

-

Heravi, M. M., et al. (2019). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. ResearchGate. Available at: [Link]

-

Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC. Available at: [Link]

Sources

An In-depth Technical Guide to Electrophilic Substitution on the 2-Chloro-7-iodoquinoline-3-carbaldehyde Ring System

Abstract

This technical guide provides a comprehensive analysis of electrophilic substitution reactions on the 2-Chloro-7-iodoquinoline-3-carbaldehyde scaffold. This polysubstituted, electron-deficient heterocyclic system presents a unique challenge in predicting regioselectivity. This document dissects the electronic landscape of the quinoline core, evaluates the cumulative directing effects of the chloro, iodo, and carbaldehyde substituents, and provides predictive models for the site of electrophilic attack. Detailed, field-tested protocols for common electrophilic substitution reactions, such as nitration and halogenation, are presented, emphasizing the causality behind experimental design and offering self-validating methodologies for the modern research and drug development professional.

Chapter 1: The Electronic Landscape of the Quinoline Core

The quinoline ring is a bicyclic heteroaromatic system formed by the fusion of a benzene ring and a pyridine ring. Understanding its intrinsic reactivity is paramount before considering the influence of substituents. The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing effect (a -I inductive effect and a -M mesomeric effect). This significantly reduces the electron density of the pyridine ring (positions 2, 3, and 4), rendering it deactivated towards electrophilic attack compared to benzene.[1][2]

Consequently, electrophilic aromatic substitution (EAS) on an unsubstituted quinoline molecule preferentially occurs on the more electron-rich carbocyclic (benzene) ring.[1][3][4] Under typical acidic conditions required for EAS, the nitrogen atom is protonated, forming the quinolinium ion. This further deactivates the entire ring system, but the preference for substitution on the benzenoid ring remains. Kinetic and mechanistic studies have shown that electrophilic attack on the unsubstituted quinoline ring favors positions 5 and 8.[1][3][5][6] This preference is attributed to the greater stability of the resulting cationic intermediate (Wheland intermediate), which avoids disruption of the pyridine ring's aromaticity.[2][3]

Figure 1: Basal electronic properties of the quinoline nucleus.

Chapter 2: Deconstructing the Substituent Effects

The regiochemical outcome of any electrophilic substitution on this compound is dictated by the interplay of the electronic effects of its three substituents. Each group modulates the ring's reactivity and directs incoming electrophiles to specific positions.

The 3-Carbaldehyde Group (-CHO): A Powerful Deactivator

The aldehyde group at the C3 position is a potent deactivating group. It withdraws electron density from the aromatic system through two mechanisms:

-

Inductive Effect (-I): The electronegative oxygen atom pulls electron density through the sigma bond framework.

-

Mesomeric Effect (-M): The carbonyl group can withdraw pi-electron density from the ring via resonance, creating partial positive charges, particularly at positions ortho and para to itself (C2, C4, and C8a).[7]

This strong deactivation further diminishes the reactivity of the already electron-poor pyridine ring, making an attack at the C4 position exceedingly unlikely. As a meta-directing group, it would steer an incoming electrophile to a position meta to itself, but its overwhelming deactivating nature primarily serves to shut down reactivity in the pyridine ring.[8]

The 2-Chloro Group (-Cl): A Deactivating Ortho-, Para-Director

Halogens like chlorine exhibit a dual electronic nature.[9]

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring inductively, thus deactivating the ring system relative to benzene.[10][11]

-

Mesomeric Effect (+M): The lone pairs on the chlorine atom can be donated into the pi-system through resonance.[11][12]

While the inductive effect is stronger and results in overall deactivation, the resonance effect enriches the electron density at the ortho and para positions.[9] Therefore, the chloro group directs incoming electrophiles to positions ortho and para to itself. However, in this specific molecule, the ortho position (C3) is occupied, and the para position (C4) is strongly deactivated by the adjacent carbaldehyde. Its influence is therefore largely confined to a general deactivation of the pyridine ring.

The 7-Iodo Group (-I): A Deactivating Ortho-, Para-Director

Similar to chlorine, the iodine atom at C7 is a deactivating, ortho-, para-director.[8] Its inductive electron withdrawal (-I) deactivates the benzene ring, while its resonance electron donation (+M) directs incoming electrophiles to the positions ortho (C6, C8) and para (C5) to itself. Although all halogens are deactivating, the deactivating effect decreases down the group (F > Cl > Br > I) due to decreasing electronegativity and poorer orbital overlap between the larger halogen p-orbitals and the carbon 2p-orbitals.[12] This makes the iodo-substituted ring slightly less deactivated than a chloro-substituted one.

Chapter 3: Predicting the Regioselectivity of Electrophilic Attack

Synthesizing the individual substituent effects allows for a robust prediction of the most probable site for electrophilic substitution.

-

Ring Reactivity: The pyridine ring is severely deactivated by the cumulative effects of the heterocyclic nitrogen, the 2-chloro group, and the 3-carbaldehyde group. The benzene ring, while deactivated by the 7-iodo group and the overall electron pull of the quinolinium system, remains the more nucleophilic and thus the only viable site for attack.

-

Directing Effects on the Benzene Ring: The dominant directing group on the reactive benzene ring is the 7-iodo substituent. As an ortho-, para-director, it steers the incoming electrophile (E+) towards positions C5, C6, and C8.

-

Evaluating Potential Sites:

-

C5 (para to -I): This position is electronically favored by the directing effect of the iodine.

-

C6 (ortho to -I): This position is also electronically favored.

-

C8 (ortho to -I): This position is electronically favored as well. However, it is subject to potential steric hindrance from the peri-interaction with the nitrogen atom at position 1, especially with bulky electrophiles.

-

Figure 2: Predictive model for electrophilic attack on this compound.

Chapter 4: Field-Validated Protocols for Electrophilic Substitution

Given the highly deactivated nature of the substrate, forceful reaction conditions are typically necessary to achieve substitution. All reactions must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration

The introduction of a nitro group (-NO2) is a canonical EAS reaction. The generation of the potent nitronium ion (NO₂⁺) electrophile is required to overcome the ring's deactivation.

Protocol: Synthesis of 2-Chloro-7-iodo-x-nitroquinoline-3-carbaldehyde

-

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 15 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.

-

Reagent Preparation: Slowly add 5 mL of fuming nitric acid (HNO₃) to the cooled sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C. This mixture generates the nitronium ion electrophile.

-

Substrate Addition: In a separate beaker, dissolve 1.0 g of this compound in a minimal amount of concentrated sulfuric acid. Cool this solution to 0 °C.

-

Reaction: Slowly add the substrate solution to the nitrating mixture dropwise. Maintain the reaction temperature between 0-5 °C.

-

Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. Spot the initial substrate and the reaction mixture to observe the formation of new, more polar product spots.

-

Workup: Once the reaction is complete (or no further starting material is consumed), carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

-

Isolation: A solid precipitate should form. Collect the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification & Characterization: Dry the crude product. Purify via column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to separate the 5-nitro and 6-nitro isomers. Characterize the products using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Halogenation (Bromination)

Introducing a bromine atom requires activation of Br₂ with a Lewis acid to generate a sufficiently powerful electrophile.[13][14]

Protocol: Synthesis of x-Bromo-2-chloro-7-iodoquinoline-3-carbaldehyde

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 1.0 g of this compound and 0.8 g of iron(III) bromide (FeBr₃) as the Lewis acid catalyst.

-

Solvent Addition: Add 20 mL of a dry, inert solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.

-

Reagent Addition: In a dropping funnel, place a solution of 0.6 g of liquid bromine (Br₂) in 5 mL of the same dry solvent. Add this solution dropwise to the stirring reaction mixture at room temperature.

-

Reaction: After the addition, gently heat the mixture to a mild reflux (approx. 40-50 °C) for 4-6 hours. The reaction will likely produce HBr gas, which should be vented through the drying tube or a gas trap.

-

Monitoring: Follow the reaction's progress using TLC as described in the nitration protocol.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Add water and extract the organic layer. Wash the organic layer successively with water and brine.

-

Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the isomeric products. Characterize using appropriate spectroscopic methods.

Figure 3: General experimental workflow for electrophilic substitution.

Chapter 5: Data Presentation and Characterization

The successful synthesis and isolation of the desired products must be confirmed through rigorous analytical techniques. The expected products from the reactions described above would be isomers of the parent compound with an additional substituent.

Table 1: Predicted Products and Expected Mass Spectrometry Data

| Reaction | Predicted Major Products | Molecular Formula | Expected [M+H]⁺ (m/z) |

| Nitration | 2-Chloro-7-iodo-5-nitroquinoline-3-carbaldehyde | C₁₀H₃ClIN₂O₃ | 392.88 |

| 2-Chloro-7-iodo-6-nitroquinoline-3-carbaldehyde | C₁₀H₃ClIN₂O₃ | 392.88 | |

| Bromination | 5-Bromo-2-chloro-7-iodoquinoline-3-carbaldehyde | C₁₀H₃BrClINO | 425.79 |

| 6-Bromo-2-chloro-7-iodoquinoline-3-carbaldehyde | C₁₀H₃BrClINO | 425.79 |

Note: Mass values are calculated for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O, ⁷⁹Br). The isotopic pattern in the mass spectrum, especially for chlorine and bromine, will be a key diagnostic feature.

Spectroscopic Analysis (¹H NMR): The primary tool for distinguishing between the 5-, 6-, and 8-substituted isomers will be ¹H NMR. The introduction of a substituent will remove one proton from the benzene ring's spectrum and cause shifts in the remaining protons. For example, substitution at C6 would leave two singlets (H-5 and H-8), whereas substitution at C5 would leave two doublets (H-6 and H-8) with a meta-coupling constant.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Mondal, S. (n.d.). QUINOLINE. ResearchGate. Retrieved from [Link]

-

Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Bharat Raut. (2020, October 31). Reactions of Quinoline [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]

-

Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? r/chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Larock, R. C., & Reddy, T. R. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

University of Glasgow. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chloro-7-methylquinoline-3-carbaldehyde. PMC. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, June 28). Why carbonyl groups are strong benzene deactivating group for electrophillic aromatic substitution?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation. Retrieved from [Link]

-

YouTube. (2025, October 29). CHEM 335 Lecture 10-27-25. Covering halogenation, nitration, and sulfonation of aromatic rings.. Retrieved from [Link]

-

ResearchGate. (2016, February 4). (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators?. Retrieved from [Link]

-

Quora. (2017, November 21). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 4. youtube.com [youtube.com]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. quora.com [quora.com]

- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Chloro-7-iodoquinoline-3-carbaldehyde

Abstract

This application note provides a comprehensive guide to the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction on the difunctionalized scaffold, 2-Chloro-7-iodoquinoline-3-carbaldehyde. Quinolines are a cornerstone in medicinal chemistry, and the ability to selectively functionalize them at specific positions is paramount for the development of novel therapeutics. This document details a robust protocol for the chemoselective coupling of various boronic acids at the C7-iodo position while preserving the C2-chloro substituent for subsequent transformations. We delve into the mechanistic rationale for this selectivity, provide a detailed, field-tested experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Strategic Value of Selective Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2] Its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability and low toxicity of organoboron reagents make it an indispensable tool in modern organic synthesis and pharmaceutical development.[3][4]

The substrate at the heart of this guide, this compound, presents a unique synthetic opportunity. It possesses two distinct halogen atoms with differential reactivity: an iodine at the C7 position and a chlorine at the C2 position. The fundamental principle governing the strategy outlined here is the significant difference in bond strength and reactivity between the Carbon-Iodine and Carbon-Chlorine bonds in the oxidative addition step of the catalytic cycle. The C-I bond is considerably weaker and thus more susceptible to cleavage by a Palladium(0) catalyst than the more robust C-Cl bond.[5] This inherent reactivity difference allows for a highly chemoselective coupling at the C7 position, yielding a 7-aryl-2-chloroquinoline scaffold. This intermediate is of high value, as the preserved C2-chloro position serves as a handle for subsequent nucleophilic aromatic substitution or further cross-coupling reactions, enabling the rapid diversification and construction of complex molecular architectures.

Mechanism and Principles of Chemoselectivity

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this cycle is critical to rationalizing the chemoselectivity observed in the coupling of this compound.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (the haloquinoline). This is the rate-determining step and the lynchpin of selectivity. The reactivity order for aryl halides is I > Br > OTf >> Cl.[5] By carefully selecting reaction conditions (catalyst, ligand, temperature), we can ensure the Pd(0) complex reacts exclusively with the C7-I bond.

-

Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium(II) center, displacing the halide.[1] The base, typically a carbonate or phosphate, reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates this transfer.[5][8]

-

Reductive Elimination: The two organic moieties on the palladium(II) center couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

To achieve high selectivity for the C-I bond, the use of highly active catalyst systems designed for C-Cl bond activation (e.g., those with very bulky, electron-rich phosphine ligands) should be avoided, as they may lead to a mixture of products.[9] Standard catalysts like Pd(PPh₃)₄ or combinations of a palladium precursor (Pd(OAc)₂) with simple phosphine ligands are generally sufficient and afford excellent selectivity.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Suzuki coupling of an arylboronic acid to the C7 position of this compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | >97% | Sigma-Aldrich | Starting material (SM). |

| Arylboronic Acid | >98% | Combi-Blocks | Coupling partner (1.2 - 1.5 equivalents). |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Catalyst (1-5 mol%). |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, >99.5% | Fisher Scientific | Base (2-3 equivalents). |

| 1,4-Dioxane | Anhydrous | Acros Organics | Reaction solvent. |

| Water | Deionized | In-house | Co-solvent. |

| Ethyl Acetate | ACS Grade | VWR | Extraction solvent. |

| Brine | Saturated Solution | In-house | For washing. |

| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | J.T. Baker | Drying agent. |

| Silica Gel | 230-400 mesh | SiliCycle Inc. | For column chromatography. |

| Schlenk flask, condenser, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen). | - | - | Standard glassware and equipment. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Handling Reagents: Palladium catalysts are toxic and should be handled in a fume hood. 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Perform all operations in a well-ventilated fume hood.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Ensure all steps involving the catalyst are performed under an inert atmosphere.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Inerting the System: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL of dioxane and 5 mL of water for a 1-gram scale reaction).

-

Degassing: Bubble argon or nitrogen gas gently through the stirred solution for 15-20 minutes to thoroughly remove any dissolved oxygen.

-

Catalyst Addition: While maintaining a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the flask.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

-

Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.[10] A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is generally complete within 2-6 hours.

-

Workup:

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL).

-